2-Butyl-4-chloroquinoline
Overview
Description
2-Butyl-4-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₄ClN. It is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core structure with a butyl group at the second position and a chlorine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-chloroquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used
Scientific Research Applications
2-Butyl-4-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Butyl-4-chloroquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit the formation of β-hematin, a crucial component in the life cycle of malaria parasites. The compound may also generate reactive oxygen species, contributing to its antimicrobial activity. Additionally, it can interact with lipid membranes, disrupting cellular processes .
Comparison with Similar Compounds
2-Butylquinoline: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloroquinoline: Lacks the butyl group, affecting its solubility and biological activity.
2-Butyl-6-chloroquinoline: The chlorine atom is at a different position, leading to variations in chemical behavior.
Uniqueness: 2-Butyl-4-chloroquinoline is unique due to the specific positioning of the butyl and chlorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-butyl-4-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-2-3-6-10-9-12(14)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCKPTWTCYQMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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